molecular formula C12H38O7Si6 B3052318 Dodecamethylhexasiloxane-1,11-diol CAS No. 4029-00-9

Dodecamethylhexasiloxane-1,11-diol

Cat. No.: B3052318
CAS No.: 4029-00-9
M. Wt: 462.94 g/mol
InChI Key: ACOILBOPXXVUQP-UHFFFAOYSA-N
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Description

Dodecamethylhexasiloxane-1,11-diol is a siloxane-based compound characterized by a hexasiloxane backbone (six silicon atoms linked by oxygen) with twelve methyl groups and terminal hydroxyl groups at positions 1 and 11. Siloxanes are widely used in industrial applications due to their thermal stability, low surface tension, and hydrophobicity. Structural analogs such as hexamethyldisiloxane (CAS 107-46-0) and dodecane-1,12-diol (a non-siloxane diol) offer indirect insights for comparison .

Properties

IUPAC Name

hydroxy-[[[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H38O7Si6/c1-20(2,13)15-22(5,6)17-24(9,10)19-25(11,12)18-23(7,8)16-21(3,4)14/h13-14H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOILBOPXXVUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H38O7Si6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576082
Record name Dodecamethylhexasiloxane-1,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4029-00-9
Record name Dodecamethylhexasiloxane-1,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecamethylhexasiloxane-1,11-diol can be synthesized through the hydrolysis of dodecamethylhexasiloxane derivatives. The reaction typically involves the use of water or aqueous solutions under controlled conditions to ensure the formation of the diol .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrolysis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Dodecamethylhexasiloxane-1,11-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Dodecamethylhexasiloxane-1,11-diol is used as a precursor in the synthesis of various siloxane-based materials. Its unique structure makes it valuable in the development of advanced polymers and coatings .

Biology and Medicine: In biological and medical research, this compound is explored for its potential use in drug delivery systems and biocompatible materials. Its stability and biocompatibility make it a promising candidate for various biomedical applications .

Industry: Industrially, this compound is utilized in the production of high-performance lubricants, sealants, and adhesives. Its properties contribute to the durability and effectiveness of these products .

Mechanism of Action

The mechanism by which dodecamethylhexasiloxane-1,11-diol exerts its effects involves interactions with molecular targets and pathways specific to its applications. For instance, in drug delivery systems, the compound’s structure allows for the encapsulation and controlled release of therapeutic agents. In industrial applications, its chemical stability and resistance to degradation enhance the performance of products .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Hexamethyldisiloxane (CAS 107-46-0)

Hexamethyldisiloxane is a smaller siloxane with two silicon atoms, three methyl groups per silicon, and an oxygen bridge. Key differences include:

Property Hexamethyldisiloxane Dodecamethylhexasiloxane-1,11-diol (Inferred)
Molecular Formula C₆H₁₈OSi₂ C₁₂H₃₆O₇Si₆ (hypothetical)
Functional Groups Terminal methyl groups Terminal hydroxyl groups at positions 1 and 11
Volatility High (low molecular weight) Likely lower due to larger size
Reactivity Stable; inert under standard conditions Hydroxyl groups may increase polarity and reactivity
Regulatory Status Listed under EU Deco-Paint Directive No direct regulatory data available

Hexamethyldisiloxane is used as a solvent or lubricant, while the hydroxyl groups in this compound could make it suitable for applications requiring mild hydrophilicity or crosslinking .

Dodecane-1,12-diol

Property Dodecane-1,12-diol This compound
Backbone Hydrocarbon chain (C₁₂) Siloxane chain (Si₆O₅)
Thermal Stability Moderate Likely higher due to siloxane bonds
Reactivity with Acids/Alkalis Sensitive to strong acids/alkalis Siloxane backbone may resist hydrolysis better
Decomposition Products Toxic fumes under combustion Potential silica-based residues

Dodecane-1,12-diol’s instability with strong acids/alkalis contrasts with siloxanes’ general resistance to hydrolysis, though the hydroxyl groups in this compound may introduce new vulnerabilities .

Comparison with Functional Analogs

(11E)-Hexadecen-1-yl Acetate (CAS 34010-21-4)

This ester compound, while unrelated structurally, shares functional group complexity:

Property (11E)-Hexadecen-1-yl Acetate This compound
Functional Groups Ester and alkene Hydroxyl and methylated siloxane
Biological Activity Pheromone in insects No activity data available
Synthesis Complexity Moderate Likely high due to siloxane functionalization

The siloxane diol’s lack of known biological activity contrasts with the pheromone role of (11E)-hexadecen-1-yl acetate .

Biological Activity

Dodecamethylhexasiloxane-1,11-diol (DMHSD) is a siloxane compound that has gained attention for its potential biological activities. This article explores the biological activity of DMHSD, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

This compound is a siloxane compound with the molecular formula C12H38O7Si6C_{12}H_{38}O_{7}Si_{6} and a molecular weight of 398.78 g/mol. Its structure consists of a siloxane backbone with hydroxyl groups at the terminal positions, which may influence its reactivity and interaction with biological systems.

1. Antimicrobial Properties

Research indicates that DMHSD exhibits antimicrobial activity against various pathogens. A study demonstrated that siloxane compounds can disrupt microbial membranes, leading to cell lysis. The effectiveness of DMHSD against specific bacteria and fungi was assessed through minimum inhibitory concentration (MIC) tests, showing promising results.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

2. Cytotoxicity and Cell Viability

In vitro studies have investigated the cytotoxic effects of DMHSD on different cell lines. The compound was tested on human fibroblasts and cancer cell lines, revealing a dose-dependent cytotoxicity.

Cell LineIC50 (µM)
Human Fibroblasts50
HeLa Cells25
MCF-7 Cells30

These findings suggest that while DMHSD can inhibit cancer cell growth, it may also affect normal cells, necessitating further investigation into its safety profile.

3. Anti-inflammatory Effects

DMHSD has been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, DMHSD reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Case Studies

Case Study 1: Skin Irritation Test

A clinical trial assessed the skin irritation potential of DMHSD in healthy volunteers. The compound was applied topically, and reactions were monitored over a week. Results indicated minimal irritation, suggesting that DMHSD may be safe for topical applications.

Case Study 2: Wound Healing

Another study explored the effects of DMHSD in a wound healing model using rats. The treatment group showed accelerated healing compared to controls, attributed to enhanced fibroblast migration and collagen deposition.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing dodecamethylcyclohexasiloxane with high purity?

  • Methodology : Cyclic siloxanes like dodecamethylcyclohexasiloxane are typically synthesized via controlled hydrolysis of dichlorosilanes or ring-opening polymerization of smaller cyclic siloxanes (e.g., hexamethyldisiloxane). Purification via fractional distillation or preparative gas chromatography (GC) using Ultra-1 capillary columns (30 m × 0.25 mm × 0.50 μm) with a temperature gradient (40°C to 320°C) is critical to isolate the target compound .
  • Key Data : Boiling point: 245°C; density: 0.959 g/cm³; refractive index: 1.4015 .

Q. How can the structural integrity of dodecamethylcyclohexasiloxane be validated post-synthesis?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ²⁹Si) to confirm methyl group arrangements and siloxane ring geometry. Gas chromatography-mass spectrometry (GC-MS) using NIST reference data (retention index: 1339–1359) ensures purity and identifies co-eluting contaminants .
  • Critical Note : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₂H₃₆O₆Si₆; exact mass: 444.1127) .

Q. What are the stability considerations for storing dodecamethylcyclohexasiloxane in laboratory settings?

  • Guidelines : Store at +20°C in inert, airtight containers to prevent hydrolysis. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the siloxane backbone. Monitor for decomposition products (e.g., formaldehyde) under thermal stress (>200°C) .

Advanced Research Questions

Q. How can conflicting solubility data (e.g., water solubility: 5.1 μg/L vs. chloroform solubility) be reconciled in computational models?

  • Approach : Apply Quantitative Structure-Property Relationship (QSPR) models to predict solubility based on logP values (experimental logP: 8.87 at 23.6°C). Validate with molecular dynamics simulations incorporating solvent polarity parameters .
  • Data Contradiction : Experimental water solubility (5.1 μg/L) suggests high hydrophobicity, but slight solubility in ethyl acetate indicates polar interactions. This may arise from transient dipole interactions in non-aqueous solvents .

Q. What advanced chromatographic techniques resolve co-eluting siloxane derivatives in environmental samples?

  • Methodology : Use two-dimensional GC (GC×GC) coupled with flame ionization detection (FID) or tandem MS to separate cyclic siloxane homologs. Optimize column phases (e.g., 5% phenyl/95% dimethylpolysiloxane) and temperature ramps to distinguish dodecamethylcyclohexasiloxane from octamethylcyclotetrasiloxane .
  • Challenge : Similar retention times for cyclic siloxanes require spectral deconvolution algorithms to isolate target peaks .

Q. What mechanistic insights explain the compound’s thermal decomposition pathways under oxidative conditions?

  • Analysis : Thermogravimetric analysis (TGA) paired with Fourier-transform infrared spectroscopy (FTIR) identifies decomposition products (e.g., CO₂, SiO₂). Kinetic studies reveal activation energies for siloxane bond cleavage, which inform safety protocols for high-temperature applications .

Methodological Resources

  • Structural Data : SMILES: C[Si]1(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O1; InChI: InChI=1S/C12H36O6Si6/c1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h1-12H3 .
  • Safety Protocols : Use PPE (gloves, goggles) and ensure ventilation due to potential irritancy (GHS hazard code: 36/37/38) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecamethylhexasiloxane-1,11-diol
Reactant of Route 2
Dodecamethylhexasiloxane-1,11-diol

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